molecular formula C19H22N2O3 B267570 N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

カタログ番号 B267570
分子量: 326.4 g/mol
InChIキー: BXALNYLIZMCYIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed to selectively inhibit B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has been shown to induce apoptosis in cancer cells that overexpress BCL-2, making it a promising drug for the treatment of various types of cancer.

作用機序

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide binds selectively to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The drug has been shown to induce rapid and sustained apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2.
Biochemical and physiological effects:
N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression and improved patient outcomes. The drug has also been shown to have minimal toxicity in normal cells, making it a promising drug for cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide in vivo.

実験室実験の利点と制限

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for BCL-2, as well as its ability to induce rapid and sustained apoptosis in cancer cells. However, the drug also has some limitations, including its potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.

将来の方向性

There are several future directions for the development of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and related compounds, including:
1. Optimization of pharmacokinetic properties to improve the efficacy and safety of the drug.
2. Development of combination therapies to enhance the efficacy of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide in treating cancer.
3. Identification of biomarkers to predict patient response to N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and personalize treatment.
4. Investigation of the role of BCL-2 in other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Development of new BCL-2 inhibitors with improved selectivity and potency.
In conclusion, N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide is a promising drug for the treatment of various types of cancer, and its development has opened up new avenues for cancer research. Further research is needed to fully understand the biochemical and physiological effects of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide and to optimize its pharmacokinetic properties for clinical use.

合成法

The synthesis of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide involves several steps, including the formation of the isobutoxy group and the acetylamino group. The final product is obtained through a condensation reaction between 4-isobutoxybenzoyl chloride and 3-aminoacetophenone in the presence of a base. The synthesis of N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been optimized to achieve high yields and purity, making it suitable for further research and development.

科学的研究の応用

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). The drug has shown promising results in inducing apoptosis in cancer cells that overexpress BCL-2, leading to tumor regression and improved patient outcomes.

特性

製品名

N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC名

N-(3-acetamidophenyl)-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)12-24-18-9-7-15(8-10-18)19(23)21-17-6-4-5-16(11-17)20-14(3)22/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)

InChIキー

BXALNYLIZMCYIF-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C

正規SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。